

Literature review of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine research

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Compound of Interest

Compound Name: 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

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An In-Depth Technical Guide to the Research and Application of **6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine**

Authored by a Senior Application Scientist

This guide provides a comprehensive review of the synthesis, biological activity, and therapeutic applications of the **6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged core in their discovery programs.

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in drug discovery. Its structure, resembling a purine base, allows it to function as a versatile hinge-binding motif for numerous protein kinases. The strategic incorporation of a trifluoromethyl (-CF₃) group at the 6-position profoundly enhances the molecule's therapeutic potential. This electron-withdrawing group is known to improve critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by modulating the electronics of the heterocyclic system and participating in key interactions with biological targets.^{[1][2]}

The resulting **6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** core has emerged as a foundational element in the design of potent and selective inhibitors for a range of high-value targets in oncology and inflammatory diseases. This guide will explore the chemical synthesis of this scaffold, delve into its application in targeting critical kinases like FGFR, CDK8, and ATM, and present the structure-activity relationships that govern its biological function.

The Chemical Landscape: Synthesis of the Core

The synthesis of derivatives based on the **6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** core is accessible and adaptable. A common and effective strategy involves a condensation reaction followed by reduction, allowing for the introduction of diverse substituents to explore the chemical space around the core.

Experimental Protocol: General Synthesis of N-Substituted Derivatives

The following two-step procedure is adapted from methodologies used to produce potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3][4]

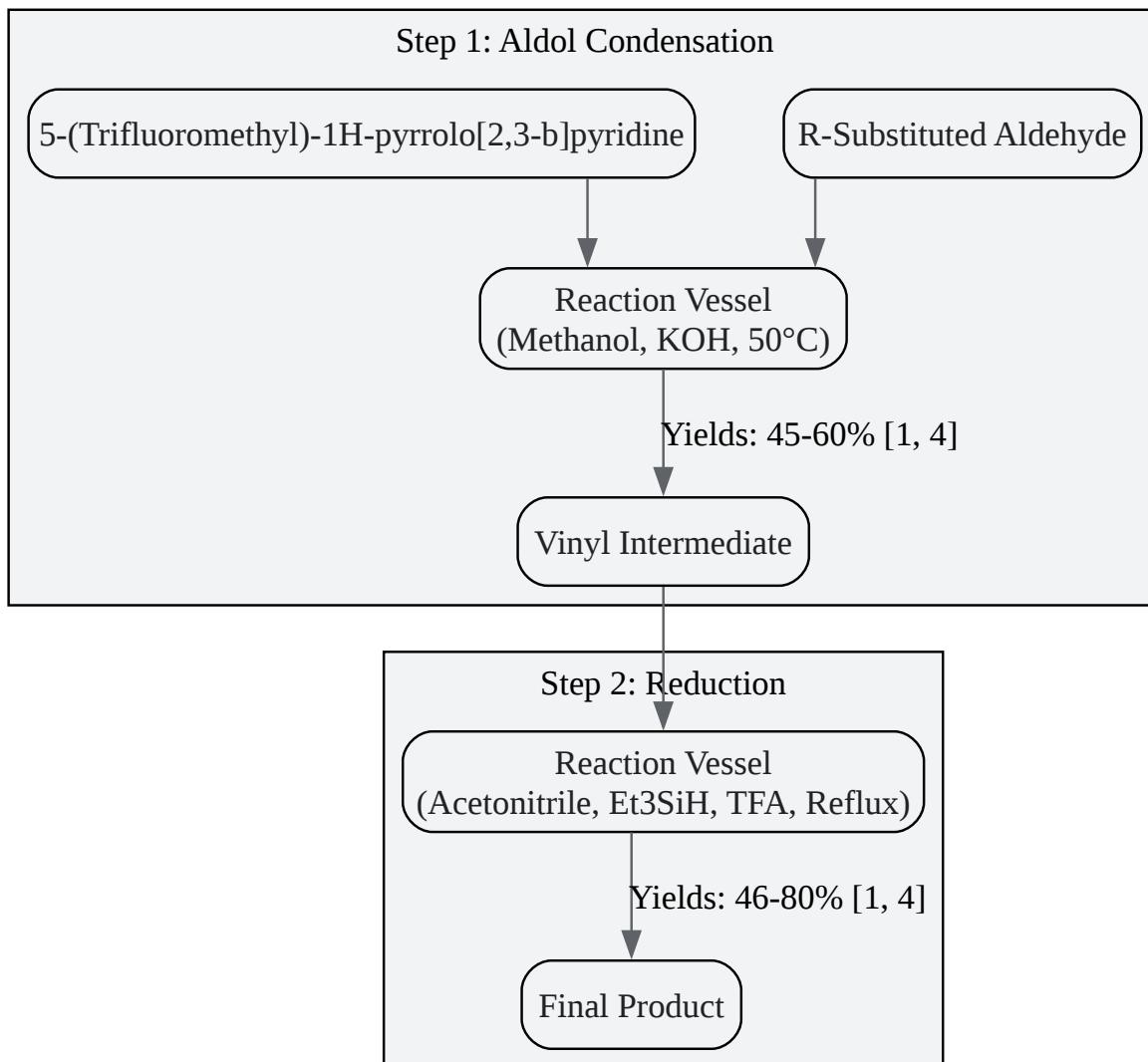
Step 1: Aldol Condensation

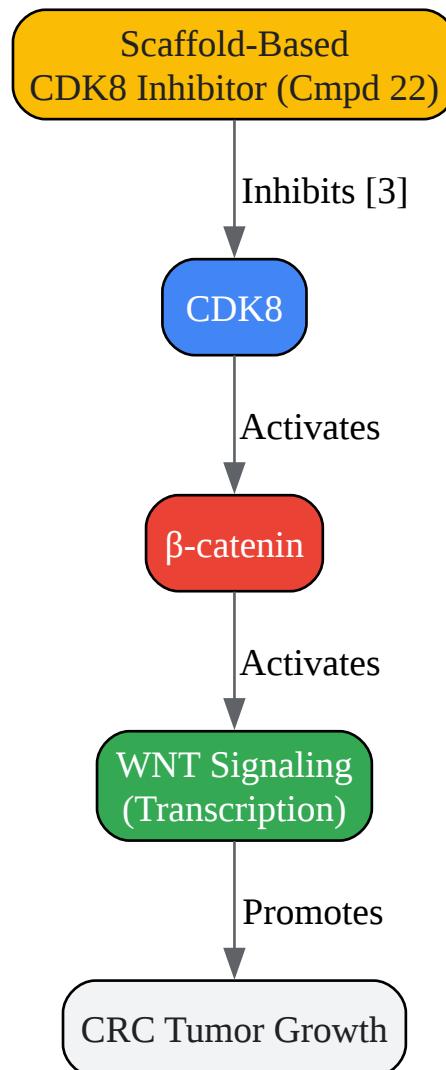
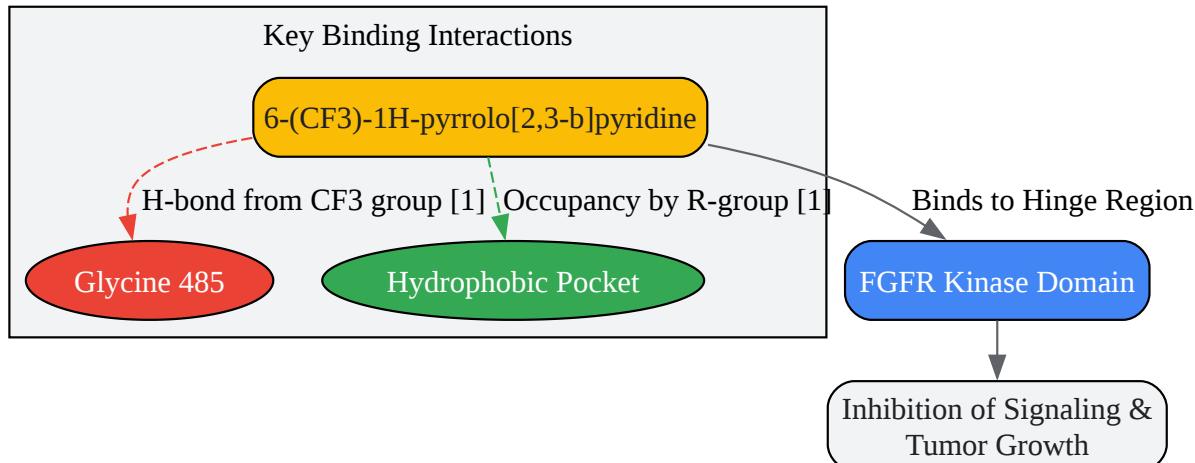
- To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 187 mg) in methanol (7 mL), add the desired R-substituted aldehyde (1.1 mmol).
- Add potassium hydroxide (5.0 mmol, 281 mg) to the mixture.
- Stir the reaction at 50°C for 5 hours, monitoring progress by TLC.
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., 5% methanol in dichloromethane) to yield the intermediate vinyl-linked compound.

Step 2: Reduction of the Vinyl Intermediate

- Dissolve the purified intermediate from Step 1 in acetonitrile.
- Add triethylsilane and trifluoroacetic acid to the solution.
- Reflux the mixture, monitoring for the disappearance of the starting material.
- Upon completion, cool the reaction and concentrate in vacuo.
- Purify the residue via column chromatography to furnish the final N-substituted **6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine** derivative.

This robust synthetic pathway provides a reliable foundation for generating libraries of analogs for structure-activity relationship (SAR) studies.





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